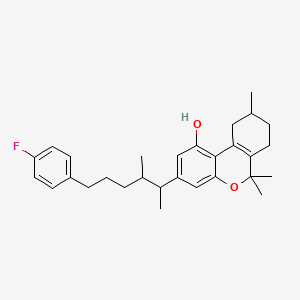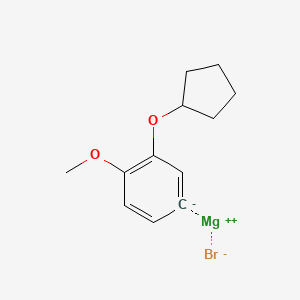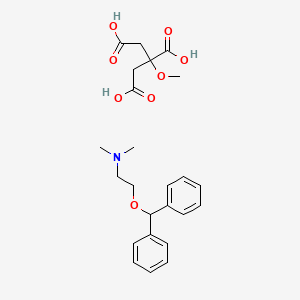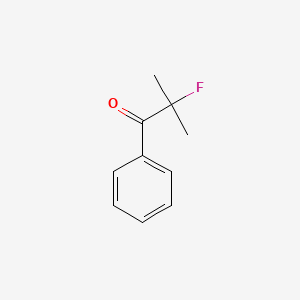
1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.192 g/mol . . It is a derivative of phenylacetone, featuring a fluorine atom and a methyl group attached to the central carbon atom.
Preparation Methods
The synthesis of 1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-2-methyl-1-phenylpropan-1-one with a fluorinating agent . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity. The fluorine atom’s presence enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) can be compared with other similar compounds, such as:
2-methyl-1-phenyl-1-propanone: This compound is similar but does not contain the fluorine atom.
1,1,1-Trifluoro-2-propanone: This compound features three fluorine atoms instead of one.
The unique combination of a fluorine atom and a methyl group in 1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) distinguishes it from these similar compounds, providing it with distinct chemical and physical properties .
Properties
CAS No. |
71057-10-8 |
|---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-fluoro-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H11FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
GJPISPLXVHWJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



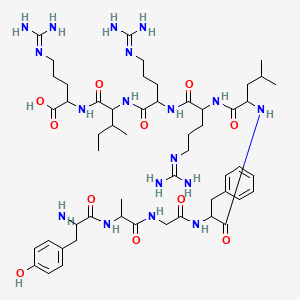
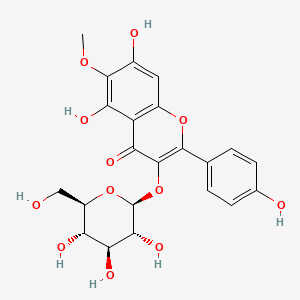
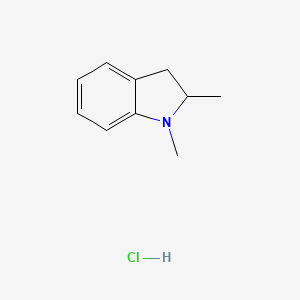

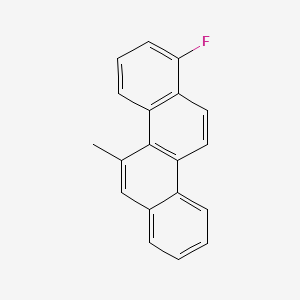



![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
